N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide
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Overview
Description
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide is a chemical compound with the molecular formula C14H22N4O. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide typically involves the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]ethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit epidermal growth factor receptor (EGFR) activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The piperazine ring plays a crucial role in binding to the active site of the target enzyme, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Used as a reagent for synthesizing diaryl-pyrimidinamine derivatives with potential anti-breast cancer activity.
Uniqueness
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide is unique due to its specific structural features, such as the presence of a piperazine ring and an acetamide group, which contribute to its diverse chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various biologically active compounds makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(18)15-14-5-3-13(4-6-14)11-17-9-7-16(2)8-10-17/h3-6H,7-11H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTJKIKSCWIABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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